Welcome to the BenchChem Online Store!
molecular formula C15H15NO5 B8698118 N-(p-t-butyloxycarbonyloxyphenyl)maleimide

N-(p-t-butyloxycarbonyloxyphenyl)maleimide

Cat. No. B8698118
M. Wt: 289.28 g/mol
InChI Key: RFTPSQSOQUBOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04939070

Procedure details

The poly(N-(4-tert-butyloxycarbonyloxyphenyl) maleimide is synthesized according to the following scheme. Di-t-butylpyrocarbonate is reacted with p-aminophenol to give p-(t-butyloxycarbonyloxy) aniline, I. Reaction of I with maleic anhydride then affords N-(p-t-butyloxycarbonyloxyphenyl)maleamic acid, II. Monomer II is modified by treatment with sodium acetate and acetic anhydride to yield monomer III, N-(p-t-butyloxycarbonyloxyphenyl)maleimide. Monomer III is polymerized in the presence of azoisobutylnitrile (AIBN) to yield poly-N-(4-tert-butyloxycarbonyloxyphenyl) maleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Monomer II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)C=C1.[C:8]([O:12][C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23](=[O:29])/[CH:24]=[CH:25]\[C:26]([OH:28])=O)=[CH:18][CH:17]=1)=[O:14])([CH3:11])([CH3:10])[CH3:9].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[C:8]([O:12][C:13]([O:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]2[C:23](=[O:29])[CH:24]=[CH:25][C:26]2=[O:28])=[CH:18][CH:17]=1)=[O:14])([CH3:11])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
Step Three
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Monomer II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.